(R)-2-(5-Methoxy-1H-indol-3-yl)-2-phenyl-ethanol
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Overview
Description
®-2-(5-Methoxy-1H-indol-3-yl)-2-phenyl-ethanol is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. This particular compound features a methoxy group at the 5-position of the indole ring and a phenyl group attached to the ethanol moiety, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(5-Methoxy-1H-indol-3-yl)-2-phenyl-ethanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxyindole and benzaldehyde.
Grignard Reaction: The first step involves the formation of a Grignard reagent from benzaldehyde and magnesium in anhydrous ether. This Grignard reagent is then reacted with 5-methoxyindole to form the corresponding alcohol.
Reduction: The intermediate product is then subjected to reduction using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield ®-2-(5-Methoxy-1H-indol-3-yl)-2-phenyl-ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-2-(5-Methoxy-1H-indol-3-yl)-2-phenyl-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further reduce the compound to simpler alcohols or hydrocarbons using reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The methoxy group on the indole ring can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of simpler alcohols or hydrocarbons.
Substitution: Introduction of new functional groups on the indole ring.
Scientific Research Applications
®-2-(5-Methoxy-1H-indol-3-yl)-2-phenyl-ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases due to its biological activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of ®-2-(5-Methoxy-1H-indol-3-yl)-2-phenyl-ethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(5-Methoxy-1H-indol-3-yl)acetonitrile: Similar indole derivative with a nitrile group instead of an ethanol moiety.
(5-Methoxy-1H-indol-3-yl)methanol: Similar compound with a methanol group instead of an ethanol moiety.
3-(5-Methoxy-1H-indol-3-yl)-propionic acid: Similar compound with a propionic acid group instead of an ethanol moiety.
Uniqueness
®-2-(5-Methoxy-1H-indol-3-yl)-2-phenyl-ethanol is unique due to its specific combination of a methoxy group at the 5-position of the indole ring and a phenyl group attached to the ethanol moiety. This unique structure contributes to its distinct chemical properties and potential biological activities.
Properties
Molecular Formula |
C17H17NO2 |
---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
(2R)-2-(5-methoxy-1H-indol-3-yl)-2-phenylethanol |
InChI |
InChI=1S/C17H17NO2/c1-20-13-7-8-17-14(9-13)15(10-18-17)16(11-19)12-5-3-2-4-6-12/h2-10,16,18-19H,11H2,1H3/t16-/m1/s1 |
InChI Key |
SYPVDQHKBKCMKT-MRXNPFEDSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)NC=C2[C@H](CO)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C(CO)C3=CC=CC=C3 |
Origin of Product |
United States |
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